molecular formula C8H12IN3O3 B107162 1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole CAS No. 16230-89-0

1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole

Cat. No.: B107162
CAS No.: 16230-89-0
M. Wt: 325.1 g/mol
InChI Key: YHFFDIVWHSLDNE-UHFFFAOYSA-N
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Description

1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole is a substituted imidazole derivative. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted imidazoles, including 1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole, typically involves the cyclization of appropriate precursors. One common method involves the reaction of amido-nitriles with suitable reagents under mild conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods

Industrial production of substituted imidazoles often employs scalable and efficient synthetic routes. These methods may include one-pot syntheses, metal-catalyzed cyclizations, and the use of functional group-compatible reagents to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino-substituted imidazole, while nucleophilic substitution of the iodoethoxy group can yield various substituted derivatives .

Scientific Research Applications

1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simple imidazole ring.

    2-Methylimidazole: A methyl-substituted derivative.

    5-Nitroimidazole: A nitro-substituted derivative.

Uniqueness

1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole is unique due to the presence of multiple substituents, including the iodoethoxy, methyl, and nitro groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

16230-89-0

Molecular Formula

C8H12IN3O3

Molecular Weight

325.1 g/mol

IUPAC Name

1-[2-(2-iodoethoxy)ethyl]-2-methyl-5-nitroimidazole

InChI

InChI=1S/C8H12IN3O3/c1-7-10-6-8(12(13)14)11(7)3-5-15-4-2-9/h6H,2-5H2,1H3

InChI Key

YHFFDIVWHSLDNE-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCOCCI)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CCOCCI)[N+](=O)[O-]

Key on ui other cas no.

16230-89-0

Synonyms

1-[2-(2-Iodoethoxy)ethyl]-2-methyl-5-nitro-1H-imidazole

Origin of Product

United States

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